

Application Note: Uncovering Voxtalisib Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screening

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Compound of Interest		
Compound Name:	Voxtalisib	
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Abstract

Voxtalisib (XL765, SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a critical signaling pathway often dysregulated in cancer.[1][2] While showing promise in clinical trials, particularly in certain hematological malignancies, the development of resistance remains a significant clinical challenge.[3][4] This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify and characterize genes that confer resistance to Voxtalisib. The outlined methodologies and workflows are designed to enable researchers to elucidate novel resistance mechanisms, identify potential biomarkers for patient stratification, and discover new therapeutic targets to overcome resistance.

Introduction

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6][7] Its frequent hyperactivation in a wide range of human cancers has made it a prime target for therapeutic intervention.[8][9] **Voxtalisib** simultaneously targets PI3K and mTOR, offering a comprehensive blockade of this pathway.[1][2] Preclinical



and clinical studies have demonstrated its anti-tumor activity in various cancer types, including non-Hodgkin lymphoma and glioblastoma.[4][10][11]

Despite the therapeutic potential of **Voxtalisib** and other PI3K/mTOR inhibitors, both intrinsic and acquired resistance can limit their clinical efficacy. Mechanisms of resistance to PI3K/mTOR inhibitors can include the activation of bypass signaling pathways, mutations in downstream effector proteins, and alterations in drug metabolism.[12][13] Identifying the genetic drivers of **Voxtalisib** resistance is crucial for the development of effective combination therapies and next-generation inhibitors.

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, enabling systematic, genome-wide loss-of-function screens to identify genes involved in drug sensitivity and resistance.[14][15][16] This application note details a robust protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes whose inactivation leads to **Voxtalisib** resistance.

Voxtalisib: Mechanism of Action and In Vitro Activity

Voxtalisib is a dual inhibitor targeting all four class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ) and mTOR (mTORC1 and mTORC2).[17][18] Its inhibitory activity against various PI3K isoforms and mTOR is summarized in the table below.

Target	IC50 (nM)	
p110α	39	
p110β	113	
p110y	9	
p110δ	43	
mTORC1	160	
mTORC2	910	
DNA-PK	150	
Data compiled from multiple sources.[2][17]		



Clinical Efficacy of Voxtalisib

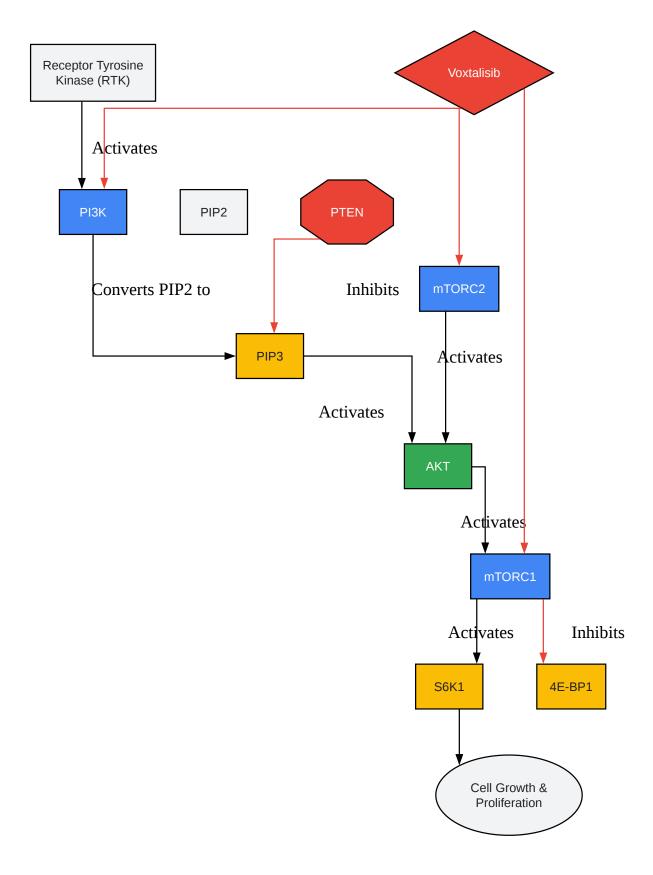
Voxtalisib has been evaluated in several clinical trials for various malignancies. A summary of key findings from a phase 2 trial in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia is presented below.

Disease	Overall Response Rate (ORR)	Complete Response (CR)	Median Progression-Free Survival (PFS)
Follicular Lymphoma (FL)	41.3%	10.9%	58 weeks
Mantle Cell Lymphoma (MCL)	Limited Efficacy	-	-
Diffuse Large B-cell Lymphoma (DLBCL)	Limited Efficacy	-	-
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)	Limited Efficacy	-	-
Data from a phase 2 clinical trial.[3][4]			

PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade that plays a crucial role in cell regulation. **Voxtalisib**'s dual-inhibitory action targets two key nodes in this pathway.





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Caption: The PI3K/mTOR signaling pathway and points of inhibition by Voxtalisib.



Experimental Protocol: CRISPR-Cas9 Screen for Voxtalisib Resistance

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to **Voxtalisib**.

I. Cell Line Selection and Culture

- Cell Line Selection: Choose a cancer cell line known to be sensitive to Voxtalisib. A wellcharacterized cell line (e.g., a lymphoma or glioblastoma cell line) is recommended.
- Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

II. Determination of Voxtalisib IC50

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Drug Treatment: The following day, treat the cells with a serial dilution of Voxtalisib. Include a vehicle control (e.g., DMSO).
- Viability Assay: After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
- Data Analysis: Calculate the IC50 value, which is the concentration of **Voxtalisib** that inhibits cell growth by 50%. This will be used to determine the selective pressure for the screen.

III. CRISPR Library Transduction

- Library Selection: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3). These libraries contain single-guide RNAs (sgRNAs) targeting every protein-coding gene in the human genome.
- Lentivirus Production: Produce lentivirus for the pooled CRISPR library according to standard protocols.



- Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
- Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

IV. Voxtalisib Selection

- Cell Seeding: Seed the transduced cell population into two replicate pools: a vehicle-treated control pool and a **Voxtalisib**-treated pool.
- Drug Treatment: Treat the **Voxtalisib** pool with a concentration of **Voxtalisib** that provides sufficient selective pressure (typically 1.5-2x the IC50).
- Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure in the Voxtalisib-treated pool.
- Cell Harvesting: Harvest cells from both the control and Voxtalisib-treated pools for genomic DNA extraction.

V. Genomic DNA Extraction and Sequencing

- gDNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.
- PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
- Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a highthroughput sequencing platform.

VI. Data Analysis

- Read Alignment and Counting: Align the sequencing reads to the CRISPR library reference and count the abundance of each sgRNA.
- Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the Voxtalisib-treated population compared to the control



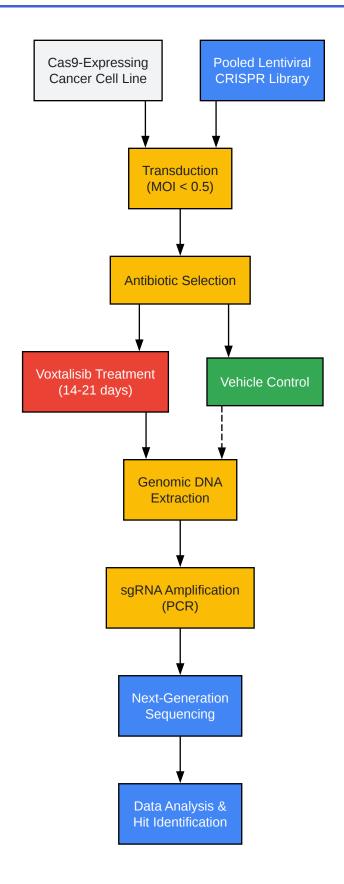
population.

• Gene Ranking: Rank the genes based on the enrichment of their corresponding sgRNAs. The top-ranked genes are candidate **Voxtalisib** resistance genes.

Experimental Workflow

The following diagram illustrates the workflow for the CRISPR-Cas9 screen to identify **Voxtalisib** resistance genes.





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Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.



Validation of Candidate Resistance Genes

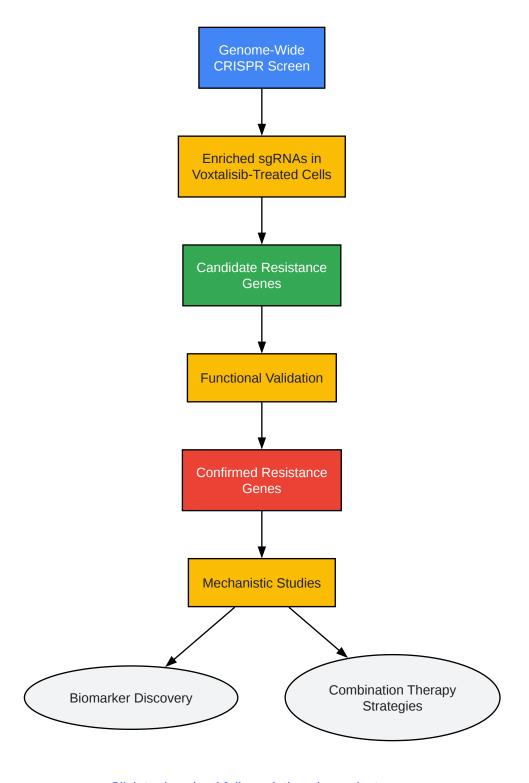
It is essential to validate the top candidate genes identified from the CRISPR screen.

- Individual sgRNA Validation: Validate the resistance phenotype by transducing the parental cell line with individual sgRNAs targeting the candidate genes.
- Gene Knockout/Knockdown: Confirm the role of the candidate genes in Voxtalisib
 resistance using alternative methods such as shRNA-mediated knockdown or generating
 stable knockout cell lines.
- Functional Studies: Investigate the mechanism by which the candidate gene confers
 resistance. This may involve assessing changes in downstream signaling, drug efflux, or
 metabolic pathways.

Logical Framework for Data Interpretation

The identification of genes that, when knocked out, lead to **Voxtalisib** resistance provides valuable insights into the drug's mechanism of action and potential escape pathways.





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Caption: Logical framework for interpreting CRISPR screen data.

Conclusion



This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to identify genes that mediate resistance to the dual PI3K/mTOR inhibitor, **Voxtalisib**. The detailed protocols and workflows offer a systematic approach to uncover novel resistance mechanisms. The insights gained from such studies will be instrumental in guiding the development of more effective therapeutic strategies, including rational combination therapies and the design of next-generation inhibitors to overcome drug resistance.

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